Anthracen-9-amine hydrochloride
Overview
Description
Anthracen-9-amine hydrochloride is an organic compound belonging to the class of anthracenes, which are characterized by a system of three linearly fused benzene ringsThe molecular formula of this compound is C14H12ClN, and it is often used in research due to its interesting photophysical and photochemical properties .
Biochemical Analysis
Biochemical Properties
Anthracene derivatives have been used as sensors for detecting complex metal cations and anions in biological systems
Cellular Effects
Anthracene, a related compound, has been shown to induce oxidative stress and genetic toxicity in earthworm primary coelomocytes . It is unclear if Anthracen-9-amine hydrochloride has similar effects on cells.
Molecular Mechanism
Research on anthracene derivatives suggests that they may interact with DNA and induce oxidative stress
Metabolic Pathways
Anthracene and its derivatives have been shown to be metabolized through different pathways in various bacterial species .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of anthracen-9-amine hydrochloride typically involves the reduction of 9-anthraldehyde oxime. One common method includes the reduction of 9-anthraldehyde oxime with lithium aluminum hydride (LiAlH4) in dry tetrahydrofuran (THF) under an argon atmosphere. The resulting product is then treated with hydrochloric acid to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reduction techniques as mentioned above, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Anthracen-9-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions, particularly at the amine group, to form various substituted anthracene compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is frequently used as a reducing agent.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include anthraquinone derivatives, substituted anthracenes, and various amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Anthracen-9-amine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of anthracen-9-amine hydrochloride involves its interaction with various molecular targets and pathways. While specific details are not extensively documented, it is known that the compound can interact with biological molecules through its amine group, potentially affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Anthracen-1-amine: Another anthracene derivative with similar structural properties but different reactivity and applications.
9-Anthraldehyde oxime: A precursor in the synthesis of anthracen-9-amine hydrochloride with distinct chemical properties.
Anthraquinone: An oxidized form of anthracene with significant industrial and biological applications.
Uniqueness
Its ability to undergo diverse chemical reactions and its photophysical properties make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
anthracen-9-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N.ClH/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14;/h1-9H,15H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPNDNPVNUVOSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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